molecular formula C6H3Br2ClOS B13693452 2,2-Dibromo-1-(5-chloro-thiophen-2-yl)-ethanone

2,2-Dibromo-1-(5-chloro-thiophen-2-yl)-ethanone

Cat. No.: B13693452
M. Wt: 318.41 g/mol
InChI Key: YJTOUEWCGBSXCB-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone is an organic compound that belongs to the class of halogenated ketones. It features a thiophene ring substituted with chlorine and bromine atoms, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone typically involves the bromination of 1-(5-chloro-2-thienyl)ethanone. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

    Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Substitution: Formation of substituted thiophene derivatives.

    Reduction: Formation of alcohols or hydrocarbons.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The thiophene ring provides stability and aromaticity, facilitating its use in different chemical transformations.

Comparison with Similar Compounds

  • 2,2-Dibromo-1-(4-chloro-2-thienyl)ethanone
  • 2,2-Dibromo-1-(5-chloro-2-methyl-thiophen-3-yl)ethanone

Uniqueness: 2,2-Dibromo-1-(5-chloro-2-thienyl)ethanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different set of chemical behaviors and applications, making it valuable in specialized synthetic routes and research applications.

Properties

Molecular Formula

C6H3Br2ClOS

Molecular Weight

318.41 g/mol

IUPAC Name

2,2-dibromo-1-(5-chlorothiophen-2-yl)ethanone

InChI

InChI=1S/C6H3Br2ClOS/c7-6(8)5(10)3-1-2-4(9)11-3/h1-2,6H

InChI Key

YJTOUEWCGBSXCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)C(Br)Br

Origin of Product

United States

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